O-acetyl mandelic acid
Overview
Description
O-acetyl mandelic acid is an organic compound with the chemical formula C10H10O4. It is an acetoxy derivative of mandelic acid, characterized by the presence of an acetyl group attached to the hydroxyl group of mandelic acid. This compound is known for its chiral properties and is often used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
O-Acetyl mandelic acid is a chiral derivatizing agent . The primary targets of this compound are these α-deuterated compounds.
Biochemical Pathways
This compound may be involved in the mandelic acid degradation pathway . This pathway is a representative pathway of aromatic compounds degradation, which includes enzymes like mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde dehydrogenase, and downstream benzoic acid degradation pathways .
Biochemical Analysis
Biochemical Properties
O-acetyl mandelic acid interacts with various enzymes, proteins, and other biomolecules. It is a chiral derivatizing agent, which means it can be used to determine the enantiomeric purity of other compounds . This interaction involves the formation of a derivative with the compound being analyzed, which can then be distinguished using NMR .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that mandelic acid and its derivatives can influence cell function. For example, mandelic acid has been shown to have antimicrobial activity, suggesting that it can influence cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a chiral derivatizing agent . It forms a derivative with the compound being analyzed, which can then be distinguished using NMR . This involves binding interactions with the compound and can influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that mandelic acid and its derivatives are stable compounds
Metabolic Pathways
Mandelic acid is known to be involved in the mandelic acid degradation pathway in bacteria . This pathway involves several enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-acetyl mandelic acid can be synthesized through the acetylation of mandelic acid. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of acetic anhydride to a solution of mandelic acid in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: O-acetyl mandelic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed back to mandelic acid under acidic or basic conditions.
Oxidation: The compound can be oxidized to produce corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Mandelic acid.
Oxidation: Benzoylformic acid or benzoic acid.
Reduction: Mandelic alcohol.
Scientific Research Applications
O-acetyl mandelic acid is utilized in various scientific research fields, including:
Chemistry: As a chiral derivatizing agent for the determination of enantiomeric purity of compounds in nuclear magnetic resonance spectroscopy.
Biology: In the synthesis of chiral intermediates for the production of biologically active molecules.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Mandelic Acid: The parent compound, which lacks the acetyl group.
O-methyl mandelic acid: A derivative with a methyl group instead of an acetyl group.
Phenylglycolic Acid: Another derivative with similar structural features.
Uniqueness: O-acetyl mandelic acid is unique due to its acetyl group, which imparts distinct chemical reactivity and chiral properties. This makes it particularly valuable in the synthesis of chiral intermediates and in applications requiring high enantiomeric purity.
Properties
IUPAC Name |
2-acetyloxy-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCUSTCTKLTMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279865 | |
Record name | O-Acetyl mandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-68-6 | |
Record name | O-Acetylmandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5438-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 14369 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5438-68-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-Acetyl mandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, α-(acetyloxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of O-acetyl mandelic acid in the context of the provided research articles?
A1: this compound is primarily used as a chiral resolving agent. It reacts with racemic mixtures of chiral amines or alcohols to form diastereomeric salts. These salts can then be separated due to their different physical properties, allowing for the isolation of the desired enantiomer. [, , ]
Q2: Can you give a specific example of how this compound was used in the synthesis of a pharmaceutical intermediate?
A2: In the synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol (a key intermediate for various pharmaceuticals), this compound was used to resolve the racemic mixture obtained during synthesis. The (R)-enantiomer of this compound selectively crystallized with the desired (−)-(3R,4R)-enantiomer of the target compound, allowing for its isolation and purification. This method proved efficient and scalable for the production of the pharmaceutical intermediate. []
Q3: Besides resolving enantiomers, are there other applications of this compound described in the research?
A3: Yes, the research also highlights the use of this compound derivatives, specifically chiral 1,2-diamines derived from it, as ligands in asymmetric synthesis. These ligands were successfully applied in enantioselective deprotonation reactions of epoxides and diethylzinc additions to aldehydes, showcasing the potential of this compound as a starting material for developing chiral catalysts. []
Q4: How is the enantiomeric purity of compounds determined after using this compound for resolution?
A4: One study mentions the use of 1H NMR spectroscopy with this compound as a chiral solvating agent to directly determine the enantiomeric composition of amines and β-amino alcohols. [] This suggests that the different diastereomeric salts formed with this compound have distinct NMR signals, allowing for the quantification of each enantiomer in the mixture.
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